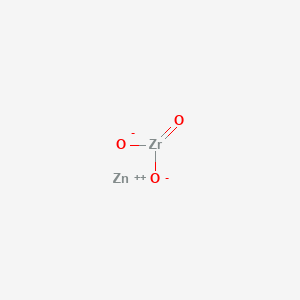

zinc;dioxido(oxo)zirconium

Description

Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is zinc;dioxido(oxo)zirconium. americanelements.comamericanelements.com It is also commonly referred to as Zinc Zirconate, Zinc Zirconium Oxide, and Zinc metazirconate. americanelements.comlookchem.com Its chemical formula is ZnZrO₃, and it is identified by the CAS Number 53807-65-1. samaterials.comlookchem.comxingluchemical.com

The compound is typically a white to light yellow powder. samaterials.comxingluchemical.comxingluchemical.com While its exact density and melting point are not consistently reported across all sources, its molecular weight is approximately 204.61 g/mol . samaterials.comlookchem.comxingluchemical.comlookchem.com

Table 1: Chemical Identity of Zinc Zirconate

| Identifier | Value |

|---|---|

| Systematic Name | This compound |

| Common Names | Zinc Zirconate, Zinc Zirconium Oxide |

| CAS Number | 53807-65-1 |

| Chemical Formula | ZnZrO₃ |

| Molecular Weight | ~204.61 g/mol |

| Appearance | White to light yellow powder |

Historical Context of Research on Zirconates and Related Mixed Oxides

Research into mixed metal oxides, including zirconates, has a rich history driven by the quest for materials with superior properties for demanding applications. The study of zirconates, in particular, has been a focal point due to their potential in high-temperature ceramics and electronic components. mdpi.com

Initially, the synthesis of such materials was primarily achieved through solid-state reaction methods, which involve the high-temperature mixing of constituent oxides. samaterials.com Over the decades, research has led to the development of more sophisticated synthesis techniques, including:

Sol-gel methods samaterials.comtandfonline.comresearchgate.net

Hydrothermal synthesis samaterials.comwhiterose.ac.uk

Solution combustion methods researchgate.net

DC magnetron sputtering thaiscience.info

These advancements have enabled greater control over the material's properties, such as particle size, morphology, and purity, which are critical for its performance in various applications. mdpi.com The ongoing research into zirconates and other mixed oxides continues to expand, with a focus on creating novel materials with enhanced functionalities for next-generation technologies. researchgate.netannualreviews.org For instance, the investigation into sodium zirconate (Na₂ZrO₃) for carbon capture applications highlights the evolving landscape of mixed-metal oxide research. whiterose.ac.ukchemrxiv.org

Significance within Advanced Materials Science and Chemical Research Domains

Zinc Zirconate's unique properties have established it as a material of significant interest in several advanced scientific and industrial fields. xingluchemical.com Its multifunctionality makes it a versatile component in the development of innovative technologies. xingluchemical.commdpi.com

Key areas where Zinc Zirconate has demonstrated considerable potential include:

Ceramics and Refractories: Its high melting point and chemical stability make it an excellent material for producing durable ceramic products and for lining high-temperature furnaces. samaterials.comxingluchemical.com

Catalysis: The high surface area and inherent catalytic properties of Zinc Zirconate powder make it an effective catalyst in various chemical reactions. samaterials.com

Electronics: It is utilized in the production of varistors, which are electronic components with non-linear current-voltage characteristics. samaterials.com

Optical Materials and Photonics: Due to its transparency and refractive index, it is a candidate for optical coatings and other optical components. samaterials.com Research has also explored its use in phosphors for lighting and display technologies. mdpi.com

Energy Applications: Zinc Zirconate has been investigated for its potential in dye-sensitized solar cells, where it can act as a photoelectrochemical working electrode. researchgate.net

The ongoing research into doping Zinc Zirconate with other elements, such as manganese (Mn) and dysprosium (Dy), aims to further enhance its luminescent and structural properties for specialized applications. researchgate.netmdpi.com The development of Zinc Zirconate nanocomposites is also a promising area of research, offering improved properties for photocatalysis and energy storage. researchgate.netresearchgate.netresearchgate.net

Table 2: Key Research Findings on Zinc Zirconate (ZnZrO₃)

| Research Area | Key Findings |

|---|---|

| Synthesis | Can be synthesized via various methods including sol-gel, hydrothermal, and solid-state reactions, allowing for control over particle size and morphology. samaterials.comtandfonline.comwhiterose.ac.uk |

| Crystal Structure | Exhibits different crystalline phases, including cubic perovskite structures, depending on the synthesis method and conditions. researchgate.netthaiscience.info |

| Optical Properties | Demonstrates high transparency in the visible region and possesses a significant optical band gap, making it suitable for optical applications. tandfonline.comthaiscience.info |

| Photocatalysis | Nanocomposites of Zinc Zirconate show enhanced photocatalytic activity. researchgate.netresearchgate.net |

| Luminescence | Doping with rare-earth elements can induce and enhance its thermoluminescent and photoluminescent properties. researchgate.netmdpi.com |

| Solar Cells | Has been successfully used as a working electrode in dye-sensitized solar cells, improving their efficiency. researchgate.net |

Structure

2D Structure

Properties

IUPAC Name |

zinc;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.Zn.Zr/q;2*-1;+2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVQCSGKWCQEEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3ZnZr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Zinc Zirconate and Its Composites

Solid-State Reaction Techniques

Solid-state reaction is a traditional and straightforward method for synthesizing zinc zirconate (ZnZrO₃). This technique involves the direct reaction of solid precursors, typically zinc oxide (ZnO) and zirconium dioxide (ZrO₂), at elevated temperatures. The process relies on the interdiffusion of ions between the solid reactants, leading to the formation of the desired zinc zirconate phase.

The synthesis is typically carried out by intimately mixing the precursor powders in the desired stoichiometric ratio. The mixture is then subjected to high-temperature calcination for a specific duration to facilitate the reaction and crystallization of the product. The properties of the resulting zinc zirconate, such as phase purity, particle size, and morphology, are highly dependent on factors like the nature of the precursors, mixing homogeneity, calcination temperature, and reaction time. For instance, a study on the synthesis of Zinc Oxide-co-Sodium Zirconate (ZnO·Na₂ZrO₃) utilized a solid-state method to produce a composite catalyst. researchgate.net This procedure resulted in a dense structure with a specific surface area of 0.7 m²/g. researchgate.net

While the solid-state reaction method is valued for its simplicity and scalability, challenges include the need for high reaction temperatures, potential for inhomogeneous products, and limited control over particle size and morphology. mdpi.com Achieving a single-phase material with minimal impurities is a primary challenge, as the formation of secondary phases like unreacted ZnO or ZrO₂ can negatively impact the material's performance. mdpi.com

Wet Chemical Synthesis Approaches

Wet chemical synthesis methods offer greater control over the composition, purity, and morphology of zinc zirconate nanoparticles compared to solid-state reactions. These solution-based techniques facilitate atomic-level mixing of precursors, leading to more homogeneous products at lower reaction temperatures.

Sol-Gel Method

The sol-gel method is a versatile wet chemical technique widely used for synthesizing zinc zirconate nanocomposites. tandfonline.comresearchgate.net This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. Typically, metal alkoxides or metal salts are used as precursors, which undergo hydrolysis and polycondensation reactions to form a three-dimensional network.

In a typical synthesis, zinc and zirconium precursors, such as zinc acetate (B1210297) and zirconium acetylacetonate (B107027), are dissolved in a suitable solvent. researchgate.nettandfonline.com A chelating agent or stabilizer, like monoethanolamine, is often added to control the hydrolysis and condensation rates, preventing precipitation and promoting the formation of a stable sol. researchgate.nettandfonline.com The sol is then aged and subjected to heat treatment (calcination) to remove organic residues and induce crystallization of the zinc zirconate phase. tandfonline.com

The final properties of the sol-gel derived zinc zirconate are influenced by several parameters, including the choice of precursors, solvent, pH, water-to-precursor ratio, and calcination temperature and duration. researchgate.net For example, research has shown that annealing temperature significantly affects the structural and optical properties of the resulting composites. tandfonline.com One study successfully synthesized zinc zirconate composite nanorods with a diameter of about 75 nm using a sol-gel method with zinc chloride and zirconium oxychloride as precursors. tandfonline.com Another investigation reported the formation of the ZnZrO₃ phase at an optimal calcination temperature of 800°C, resulting in an average grain size of 26 nm. researchgate.net

| Research Findings on Sol-Gel Synthesis of Zinc Zirconate | ||||

|---|---|---|---|---|

| Precursors | Chelating Agent/Stabilizer | Calcination Temperature (°C) | Resulting Particle/Structure Size | Reference |

| Zinc chloride, Zirconium oxychloride | Nitric acid, Acetyl acetone | 900 | ~75 nm diameter nanorods | tandfonline.com |

| Zinc acetate, Zirconium acetylacetonate | Not specified | 800 | 26 nm average grain size | researchgate.net |

| Zinc acetate, Zirconium acetylacetonate | Monoethanolamine, 1,3-propanediol | 800 - 1000 | 58 nm average grain size | researchgate.net |

| Zinc acetate dihydrate, Zirconium acetylacetonate | Monoethanolamine | Not specified (thin film) | Nanostructure layer | tandfonline.com |

Hydrothermal Synthesis

Hydrothermal synthesis is another prominent wet chemical method for producing zinc zirconate nanoparticles. This technique involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. The reactions are carried out in a sealed vessel called an autoclave.

The key advantages of the hydrothermal method include the ability to produce highly crystalline materials at relatively low temperatures, control over particle size and morphology by varying reaction parameters, and the formation of metastable phases. scispace.com Parameters such as the precursor type and ratio, pH of the solution, reaction temperature, and duration significantly influence the characteristics of the final product. researchgate.netacs.org

For the synthesis of zinc zirconate, zinc and zirconium salt solutions are typically used as precursors. nih.gov A mineralizer, such as sodium hydroxide (B78521), is often added to the mixture to facilitate the dissolution of reactants and crystallization of the product. iau.ir The precursor mixture is sealed in an autoclave and heated to a specific temperature for a set period. iau.ir For instance, perovskite ZnZrO₃ nanoparticles have been successfully synthesized via the hydrothermal method, with studies showing that the particle size increases with an increasing Zn/Zr molar ratio in the precursors. researchgate.net Another study reported the synthesis of un-doped and Cd-doped ZnZrO₃/ZnO/ZrO₂ nanocomposites using a hydrothermal method at 180°C for 22 hours, followed by calcination at 1000°C. iau.ir

| Key Parameters in Hydrothermal Synthesis of Zinc Zirconate | ||||

|---|---|---|---|---|

| Precursors | Mineralizer | Reaction Temperature (°C) | Reaction Time (hours) | Reference |

| Not specified (general) | Not specified (general) | <250 | Varies | scispace.com |

| Zinc and Zirconium precursors | Sodium hydroxide | 180 | 22 | iau.ir |

| Zinc nitrate (B79036), Zirconium nitrate | Potassium hydroxide | Not specified (continuous flow) | Not specified (continuous flow) | nih.gov |

Solution Combustion Synthesis (SCS)

Solution Combustion Synthesis (SCS) is a time- and energy-efficient method for producing fine, homogeneous, and crystalline oxide powders, including zinc zirconate. researchgate.net This technique involves a self-sustaining exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (an organic compound like urea, citric acid, or glycine) in an aqueous solution.

In a typical SCS process for zinc zirconate, zinc nitrate and a zirconium salt (like zirconium butoxide reacted with nitric acid) serve as the oxidizers, while a fuel such as citric acid is used. mdpi.comnih.gov The precursors and fuel are dissolved in water, and the solution is heated. mdpi.com As the water evaporates, the mixture thickens and eventually ignites, leading to a rapid, self-propagating combustion reaction. This process results in a voluminous, foamy ash, which is the desired zinc zirconate nanocomposite.

The properties of the synthesized material are strongly influenced by the type and ratio of fuel to oxidizer, as well as the combustion temperature. researchgate.netmksu.ac.ke Different fuels can lead to variations in the morphology and phase composition of the final product. mksu.ac.ke For example, one study investigated the use of various fuels, including citric acid, glycine, and urea, and found that the resulting nanocomposites exhibited morphologies ranging from highly agglomerated surfaces to crystalline aggregates and nanorods. researchgate.netmksu.ac.ke The energy bandgap of the composites also varied depending on the fuel used. mksu.ac.ke Another study found that as the Zn²⁺/Zr⁴⁺ precursor ratio increased, the morphology changed from highly agglomerated to crystalline aggregates mixed with nanorods. nih.gov

| Influence of Fuel on Solution Combustion Synthesis of Zinc Zirconate | |||||

|---|---|---|---|---|---|

| Fuel | Precursors | Calcination Temperature (°C) | Resulting Morphology | Energy Bandgap (eV) | Reference |

| Citric acid | Zirconium butoxide, Zinc nitrate | 600 | Crystalline aggregates with nanorods | 2.81 - 3.12 | nih.gov |

| Citric acid, Glycine, Urea, Hydrazine hydrate, Ammonium (B1175870) nitrate | Zirconium butoxide, Zinc nitrate | 600 | Agglomerated surfaces, crystalline aggregates, nanorods | 2.93 - 3.22 | researchgate.netmksu.ac.ke |

| Citric acid | Zirconium (IV) butoxide, Zinc nitrate | Not specified (combustion) | Not specified | Not specified | mdpi.com |

Co-precipitation Methods

Co-precipitation is a simple and effective method for synthesizing zinc zirconate and its composites. This technique involves the simultaneous precipitation of zinc and zirconium ions from a solution by adding a precipitating agent. The resulting precipitate is a mixture of hydroxides or other insoluble salts, which upon calcination, transforms into the desired zinc zirconate.

The key to this method is to maintain conditions that ensure both metal ions precipitate uniformly, leading to a homogeneous precursor powder. This is typically achieved by controlling the pH of the solution and the rate of addition of the precipitating agent. Common precipitating agents include sodium hydroxide, ammonium hydroxide, and urea. The choice of precipitating agent and the precipitation conditions can influence the particle size, morphology, and phase purity of the final product.

For example, a study on Cu/ZnO/ZrO₂ catalysts utilized a continuous co-precipitation method, which resulted in beneficial material properties for catalysis due to the spatial homogeneity and temporal quasi-steady state of the initial precipitation. mdpi.com Another study reported the synthesis of ZrO₂|ZnO nanoparticles by a co-precipitation method in the presence of a surfactant, resulting in a crystalline ZnO core surrounded by an amorphous ZrO₂ layer. core.ac.ukscilit.com The calcination temperature plays a crucial role in the crystallization of the co-precipitated precursor into the final zinc zirconate phase.

Green Synthesis Approaches

Green synthesis has emerged as an eco-friendly and cost-effective alternative for producing zinc zirconate nanoparticles. This approach utilizes biological entities, such as plant extracts, bacteria, or fungi, as reducing and capping agents, eliminating the need for toxic chemicals and harsh reaction conditions. mdpi.comnih.gov

Plant extracts, in particular, are rich in phytochemicals like polyphenols, flavonoids, and proteins, which can effectively reduce metal ions and stabilize the resulting nanoparticles, preventing their aggregation. nih.govresearchgate.netd-nb.info The synthesis process typically involves mixing an aqueous solution of zinc and zirconium precursors with a plant extract. The reaction is often carried out at room temperature or with gentle heating.

Several studies have demonstrated the successful green synthesis of zinc zirconate and related nanocomposites. For instance, ZnO-ZrO₂ heterojunctions have been prepared using rubber leaf extracts as reducing and capping agents. mdpi.comdntb.gov.ua The resulting nanocomposite, with average crystallite sizes of 70 nm for ZnO and 24 nm for ZrO₂, showed enhanced photocatalytic activity. mdpi.comdntb.gov.ua Another study reported the use of Moringa Oleifera extract for the bio-fabrication of ZnZrO₃ nanocomposites. researchgate.net The phytochemicals in the extract acted as both capping and reducing agents, and the synthesis was carried out by heating the precursor-extract mixture, followed by calcination at 500 and 700 °C. researchgate.net

The green synthesis approach offers several advantages, including its simplicity, low cost, and environmental friendliness. The properties of the synthesized nanoparticles can be influenced by factors such as the type of plant extract, its concentration, the precursor concentration, and the reaction conditions.

Thin Film Deposition Techniques

Thin film deposition is a crucial methodology for creating layered structures of zinc zirconate, essential for electronic and optoelectronic devices. These techniques involve the deposition of material onto a substrate, atom by atom or molecule by molecule.

Direct current (DC) magnetron sputtering is a widely utilized physical vapor deposition (PVD) technique for producing high-quality thin films. This method involves the bombardment of a target material with energetic ions, which causes the ejection of atoms from the target that then deposit onto a substrate.

In a notable study, zinc zirconate (ZnZrO3) thin films were successfully deposited on glass substrates using a non-reactive DC magnetron sputtering technique. nih.govtci-thaijo.org A composite target consisting of zinc oxide (ZnO) and zirconium dioxide (ZrO2) with a mass ratio of 90:10 was used. nih.govtci-thaijo.org The deposition was carried out in an argon atmosphere, followed by a post-deposition heat treatment in air at 400°C for one hour. nih.govtci-thaijo.org This process resulted in the formation of a transparent thin film with a cubic perovskite structure of ZnZrO3. nih.govtci-thaijo.org The films exhibited high transparency (approximately 95.46%) in the visible region and had a thickness of about 231 nm. nih.govtci-thaijo.org

The key parameters in this DC magnetron sputtering process are summarized in the table below:

| Parameter | Value | Reference |

| Target Composition | ZnO:ZrO2 (90:10 mass ratio) | nih.govtci-thaijo.org |

| Target Pressure | 25 MPa | nih.govtci-thaijo.org |

| Base Pressure | 32 mTorr | nih.gov |

| Working Pressure | 35 mTorr | nih.gov |

| DC Power | 32 W | nih.gov |

| Deposition Time | 30 min | nih.gov |

| Argon (Ar) Flow Rate | 35 sccm | nih.gov |

| Post-annealing Temperature | 400°C (in air) | nih.govtci-thaijo.org |

| Post-annealing Time | 1 hour | nih.govtci-thaijo.org |

This table presents the specific experimental conditions used in the synthesis of ZnZrO3 thin films via DC magnetron sputtering.

While DC magnetron sputtering is a well-documented method, other vapor deposition techniques are also employed for the synthesis of related metal oxide thin films and could be adapted for zinc zirconate. These methods offer alternative pathways to control film properties.

Chemical Vapor Deposition (CVD): CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For related materials like ZnO, CVD has been shown to produce effective and homogenous layers. kashanu.ac.ir Plasma-enhanced CVD (PECVD) is a variation that uses a plasma to enhance the chemical reaction rates, allowing for deposition at lower temperatures. nih.gov While specific reports on the direct synthesis of ZnZrO3 thin films by CVD are not abundant in the reviewed literature, the technique's versatility makes it a potential route for future exploration. kashanu.ac.irresearchgate.netnih.gov

Pulsed Laser Deposition (PLD): PLD is another PVD technique where a high-power pulsed laser beam is focused inside a vacuum chamber to strike a target of the material that is to be deposited. mdpi.comgoogle.com This process is known for its ability to produce stoichiometric thin films from multi-component targets. nih.gov The technique has been successfully used to fabricate ZnO thin films and could be applied to create zinc zirconate films by using a ZnZrO3 target. mdpi.comcore.ac.uk Key parameters in PLD include laser fluence, background gas pressure, and substrate temperature, all of which influence the film's crystallinity and surface morphology. core.ac.uk

Atomic Layer Deposition (ALD): ALD is a thin-film deposition technique based on the sequential use of a gas-phase chemical process. ALD is a subclass of CVD and is ideal for creating conformal thin films with atomic-level precision. Studies have been conducted on the ALD of zinc oxide on mesoporous zirconium oxide using zinc acetylacetonate and synthetic air. aalto.fiacs.orgchemrxiv.org This process demonstrates the potential for precise layering and doping, which could be extended to the synthesis of complex oxides like zinc zirconate. nih.gov The self-terminating nature of ALD reactions allows for excellent control over film thickness and composition. aalto.fiacs.org

Control of Synthesis Parameters and Their Influence on Material Formation

The properties of zinc zirconate are highly dependent on the synthesis conditions. By carefully controlling parameters such as precursor ratios, calcination temperature, and the introduction of dopants, the material's phase, crystallinity, morphology, and optical properties can be tailored.

The formation of secondary phases, such as ZnO or ZrO2, is a primary challenge in synthesizing pure ZnZrO3. mdpi.com Controlling synthesis parameters is critical to minimize these impurities and achieve a single-phase material. mdpi.com

Influence of Precursor Ratio: In solution-based synthesis methods like solution combustion synthesis, the molar ratio of the zinc and zirconium precursors significantly affects the final product. A study investigating the effect of varying the Zn2+/Zr4+ precursor ratio (using zinc nitrate and zirconium butoxide) on the formation of zinc zirconate nanocomposites revealed that changes in this ratio led to different morphologies. nih.govresearchgate.net As the ratio was increased, the morphology transitioned from highly agglomerated structures to crystalline aggregates mixed with nanorods. nih.gov The energy bandgap of the resulting composites was also found to vary between 2.81 and 3.12 eV depending on the precursor ratio. nih.govresearchgate.net

| Zr:Zn Precursor Ratio | Resulting Morphology | Energy Bandgap (eV) | Reference |

| Varied | Agglomerated to crystalline aggregates with nanorods | 2.81 - 3.12 | nih.govresearchgate.net |

This table illustrates the impact of the precursor ratio on the morphology and optical properties of zinc zirconate nanocomposites.

Influence of Calcination Temperature: Calcination temperature plays a crucial role in the crystallization and phase formation of zinc zirconate. For materials synthesized via methods like sol-gel or combustion, a post-synthesis calcination step is often necessary. Studies on related zinc-containing oxide systems have shown that increasing the calcination temperature generally leads to an increase in crystallite size and can induce phase transformations. researchgate.netmdpi.comchalcogen.ro For instance, in the synthesis of zinc titanate, a material system with similarities to zinc zirconate, the calcination temperature determined the final crystalline phase, with different phases exhibiting varying photocatalytic activities. semanticscholar.org Similarly, for zinc zirconate, the calcination temperature must be carefully controlled to achieve the desired phase and avoid the formation of unwanted secondary phases. ias.ac.in

| Calcination Temperature (°C) | Effect on ZnO Nanoparticles | Reference |

| 300 - 700 | Influences phase composition and crystal size (27.34 nm to 110.61 nm) | researchgate.net |

| 400 - 650 | Particle size decreases (66 nm to 46 nm), bandgap increases (4.08 eV to 4.45 eV) | chalcogen.ro |

This table provides examples from ZnO synthesis, illustrating how calcination temperature can be a powerful tool to control the structural and optical properties of metal oxides, a principle that also applies to zinc zirconate.

Influence of Doping: Doping with other elements is a common strategy to modify the properties of zinc zirconate. For example, doping with manganese (Mn) has been shown to influence the morphology and enhance the luminescent properties of ZnZrO3 phosphors. mdpi.com The introduction of Mn ions creates luminescent centers within the host material. mdpi.com The concentration of the dopant is a critical parameter, as different concentrations can lead to varying morphological and optical characteristics. mdpi.com Similarly, doping ZnO with zirconium has been found to improve its mechanical properties and can be achieved through various synthesis routes, including sol-gel and hydrothermal methods. nih.govresearchgate.netacs.orgresearchgate.net

| Dopant | Host Material | Effect of Doping | Reference |

| Manganese (Mn) | ZnZrO3 | Induces morphological changes, enhances luminescence | mdpi.com |

| Zirconium (Zr) | ZnO | Improves mechanical properties, increases surface area | nih.gov |

| Dysprosium (Dy³⁺) | ZnZrO3 | Induces peak shifts in XRD, shifts emission towards white light | researchgate.net |

This table summarizes the effects of different dopants on the properties of zinc zirconate and related zinc oxide materials.

Advanced Characterization Techniques for Zinc Zirconate

Structural Elucidation Methods

The arrangement of atoms and the crystalline nature of zinc zirconate are fundamental properties determined through various structural elucidation techniques.

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary and indispensable technique for investigating the crystallographic structure of zinc zirconate. It provides information on phase composition, lattice parameters, crystallite size, and strain.

XRD patterns of zinc zirconate typically reveal its crystalline nature, with distinct peaks corresponding to specific crystallographic planes. The material can exist in different crystal phases, most commonly cubic and tetragonal perovskite structures. researchgate.netresearchgate.net For instance, studies have identified the cubic perovskite phase of ZnZrO₃ in thin films deposited by DC magnetron sputtering. thaiscience.infotci-thaijo.org In hydrothermally synthesized powders, the phase can evolve from cubic to tetragonal as the synthesis conditions, such as the Zn/Zr molar ratio, are varied. researchgate.net

The diffraction peaks are indexed to standard patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database. Common characteristic peaks for cubic ZnZrO₃ are observed at 2θ values corresponding to the (111), (220), and (311) planes. mdpi.com For thin films, a prominent peak for the (110) plane of the cubic phase has been noted around 2θ = 32.06°. thaiscience.info In some cases, particularly with hydrothermally synthesized powders, diffraction peaks at approximately 44.5° and 45° are attributed to the (002) and (200) planes of the tetragonal crystal phase. researchgate.net

The average crystallite size of the zinc zirconate nanoparticles can be estimated from the broadening of the XRD peaks using the Debye-Scherrer equation. mdpi.comiau.ir Calculated crystalline sizes for hydrothermally synthesized composites have been reported in the range of 24.3 nm to 43.4 nm. iau.ir For thin films, a much smaller crystallite size of approximately 9.69 nm has been calculated. thaiscience.info

The lattice parameters are also determined from XRD data. For a tetragonal phase, lattice parameters 'a' and 'c' have been determined to be 0.3994 nm and 0.4094 nm, respectively. researchgate.net For cubic structures, reported lattice constants vary slightly depending on the synthesis method and any doping present. mdpi.comnih.gov The absence of peaks from impurities or secondary phases like ZnO or ZrO₂ in the XRD patterns is a key indicator of the purity of the synthesized ZnZrO₃. mdpi.com

Table 1: XRD Data for Zinc Zirconate

| Crystal Phase | Major Diffraction Peaks (2θ) | Corresponding Planes (hkl) | Reported Crystallite Size (nm) | Reference JCPDS Card No. |

|---|---|---|---|---|

| Cubic | 30.13°, 51.01°, 60.71° | (111), (220), (311) | 24 - 28 | 00-036-1451, 00-037-1413 mdpi.com |

| Cubic (Thin Film) | 32.06° | (110) | ~9.7 | - thaiscience.info |

| Tetragonal | ~44.5°, ~45° | (002), (200) | - | - researchgate.net |

| Mixed Phase Composite | - | - | 24.3 - 43.4 | 00-032-1482 iau.ir |

Electron Microscopy Techniques

Electron microscopy techniques provide direct visualization of the zinc zirconate microstructure at high magnifications, revealing details about particle size, shape, and surface morphology.

Scanning Electron Microscopy (SEM) is widely used to study the surface morphology of zinc zirconate. SEM images have revealed a variety of morphologies depending on the synthesis method and post-synthesis treatments. For instance, undoped ZnZrO₃ can exhibit a highly porous and irregular surface with agglomerated particles and large voids. mdpi.com In contrast, other preparations show granular morphologies, polygonal and hexagonal rod-like structures, or loosely agglomerated hexagonal particles. mdpi.comresearchgate.net

The morphology is also influenced by doping. For example, the introduction of manganese (Mn) can lead to a more homogeneous, overlapping structure compared to the granular morphology of undoped samples. mdpi.com The average grain size can also be estimated from SEM images, with values around 26 nm to 58 nm reported for nanopowders prepared by the sol-gel method. researchgate.net

Field Emission Scanning Electron Microscopy (FESEM) offers higher resolution imaging compared to conventional SEM, enabling more detailed visualization of nanostructured features. FESEM analysis of zinc zirconate has revealed the formation of nanostructures such as nano-granular surfaces and honeycomb-like alignments of nanoparticles. thaiscience.inforesearchgate.net In thin films, FESEM has shown a distribution of nano-granular structures with sizes ranging from approximately 1 to 63 nm. thaiscience.info For nanocomposites, FESEM images have confirmed the presence of monocrystalline structures with a narrow size dispersion. researchgate.net

High-Resolution Transmission Electron Microscopy (HR-TEM) provides morphological and structural information at the atomic scale. HR-TEM is used to determine the particle size, shape, and distribution of zinc zirconate nanocomposites with high precision. researchgate.net Images can reveal that samples are in the nano-range and may show a certain degree of shape definition. researchgate.net

A key capability of HR-TEM is the visualization of lattice fringes, which are direct images of the atomic planes in a crystal. nanoscience.com The spacing between these fringes can be measured and correlated with the d-spacing values obtained from XRD, confirming the crystalline phase and orientation of the nanoparticles. bohrium.commedcraveonline.com For example, HR-TEM has been used to observe the lattice fringes of ZrO₂ in a composite, corresponding to its specific crystal planes. nih.gov This technique is crucial for confirming the crystallinity and single-phase nature of the synthesized nanoparticles. medcraveonline.com

Energy Dispersive X-ray Spectroscopy (EDS/EDAX)

Energy Dispersive X-ray Spectroscopy (EDS or EDAX) is an analytical technique often coupled with electron microscopy (SEM or TEM) to determine the elemental composition of a sample. wikipedia.org When the electron beam of the microscope interacts with the sample, it generates characteristic X-rays from the elements present. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis. wikipedia.org

For zinc zirconate, EDS analysis is used to confirm the presence of zinc (Zn), zirconium (Zr), and oxygen (O) and to determine their relative atomic concentrations. researchgate.netresearchgate.netresearchgate.net This is critical for verifying the stoichiometry of the synthesized ZnZrO₃. For example, quantitative EDS analysis of hydrothermally synthesized particles demonstrated atomic concentrations of Zn:Zr:O to be 20.70:21.07:58.23, which is close to the expected 1:1:3 ratio for ZnZrO₃. researchgate.net EDS can also detect the presence of any impurities or confirm the successful incorporation of dopant elements into the zinc zirconate lattice. acs.org

Table 2: Elemental Composition of Zinc Zirconate by EDS

| Element | Characteristic X-ray Energy (keV) (Approx.) | Reported Atomic Concentration (%) | Reference |

|---|---|---|---|

| Zinc (Zn) | ~1.0 (Lα), ~8.6 (Kα) | 20.70 | researchgate.net |

| Zirconium (Zr) | ~2.0 (Lα) | 21.07 | researchgate.net |

| Oxygen (O) | ~0.5 (Kα) | 58.23 | researchgate.net |

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in probing the electronic and vibrational characteristics of zinc zirconate.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a material. In the analysis of zinc zirconate and its composites, FT-IR spectra reveal characteristic absorption bands that confirm the formation of the desired compound and the presence of specific bonds.

Broad absorption bands observed in the range of 400-800 cm⁻¹ are typically attributed to the stretching vibrations of metal-oxygen bonds, such as Zn-O and Zr-O. iau.ir For instance, studies have identified absorption bands around 486 cm⁻¹ as confirmation of Zn-O stretching. researchgate.net In composite materials containing zinc oxide and zirconium dioxide, distinct peaks corresponding to both Zn-O and Zr-O stretching vibrations are observed, confirming the presence of both wurtzite ZnO and tetragonal ZrO₂ structures. bohrium.com

Furthermore, FT-IR analysis can detect the presence of hydroxyl groups and other organic residues from precursor materials. Broad absorption peaks around 3400 cm⁻¹ and 1517 cm⁻¹ are associated with the stretching and bending vibrations of hydroxyl bonds connected to Zr⁴⁺ ions. researchgate.net The presence of bands between 3421–3440 cm⁻¹ can indicate O-H stretching vibrations of water molecules, while bands in the regions of 2832–2922 cm⁻¹ and 2340–2342 cm⁻¹ may correspond to C-H stretching and CO₂ molecules, respectively. mdpi.com

The table below summarizes key FT-IR absorption bands identified in studies of zinc zirconate and related materials.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 400-800 | Metal-Oxygen (Zn-O, Zr-O) stretching vibrations | iau.ir |

| 486 | Zn-O stretching | researchgate.net |

| 3400, 1517 | O-H stretching and bending (hydroxyls on Zr⁴⁺) | researchgate.net |

| 3421-3440 | O-H stretching (water) | mdpi.com |

| 2832-2922 | C-H stretching | mdpi.com |

| 2340-2342 | CO₂ molecules | mdpi.com |

| 1623-1632 | H-O-H bending vibration | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Diffuse Reflectance Spectroscopy (DRS) are crucial for determining the optical properties of zinc zirconate, particularly its light absorption characteristics and optical band gap (Eg). The absorption of UV light can promote electrons from the valence band to the conduction band.

Studies have shown that the optical properties of zinc zirconate can be influenced by factors such as annealing temperature and composition. For instance, the maximum absorbance of ZnZrO₃ nanoparticles has been observed to shift to higher wavelengths as the annealing temperature increases, with peaks at 394 nm, 413 nm, and 438 nm for samples annealed at 400, 800, and 900 °C, respectively. researchgate.net This indicates that the material's ability to absorb light can be tuned. researchgate.net

The optical band gap is a critical parameter for semiconductor materials and is often calculated from DRS data using the Kubelka-Munk function. The band gap of zinc zirconate nanocomposites has been reported to be in the range of 2.81 to 3.22 eV, depending on the synthesis method and processing conditions. nih.govmksu.ac.ke For example, one study found the band gap to be 3.01 eV for a zinc zirconate nanocomposite. tandfonline.com Another investigation reported band gaps of 3.01, 3.25, and 3.26 eV for samples annealed at 500, 700, and 900 °C, respectively, showing an increase in the band gap with higher annealing temperatures. tandfonline.com Thin films of ZnZrO₃ have also been shown to have a high transparency of about 95.46% in the visible region with an optical band gap of approximately 3.27 eV. thaiscience.info

The following table presents a selection of reported optical band gap values for zinc zirconate under different conditions.

| Material/Condition | Band Gap (eV) | Reference |

| ZnZrO₃ nanocomposite | 3.01 | tandfonline.comtandfonline.com |

| ZnZrO₃ nanocomposite (annealed at 500 °C) | 3.01 | tandfonline.comtandfonline.com |

| ZnZrO₃ nanocomposite (annealed at 700 °C) | 3.25 | tandfonline.comtandfonline.com |

| ZnZrO₃ nanocomposite (annealed at 900 °C) | 3.26 | tandfonline.comtandfonline.com |

| ZnZrO₃ thin film | ~3.27 | thaiscience.info |

| ZnZrO₃ nanocomposite (varied precursors) | 2.81 - 3.12 | nih.govmksu.ac.ke |

| ZnZrO₃ nanocomposite (varied fuels) | 2.93 - 3.22 | mksu.ac.ke |

Photoluminescence (PL) Spectroscopy

Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the electronic structure, defects, and recombination of charge carriers in materials. When zinc zirconate is excited with a suitable light source, it can emit light at various wavelengths, providing valuable information about its properties.

The PL spectra of zinc zirconate often exhibit multiple emission bands. For instance, undoped ZnZrO₃ nanocomposites have shown emission bands at approximately 426, 436, 565, and 604 nm. researchgate.net These emissions can be attributed to various factors, including band-to-band transitions and defect states within the material. The violet-blue emissions, often observed in the 400-490 nm range, are frequently associated with defects such as zinc and oxygen vacancies or interstitials. bohrium.commksu.ac.ke Specifically, emission peaks around 437 nm and 490 nm have been linked to Zn interstitials and oxygen vacancies. researchgate.net A red-shifted blue emission with a peak at 409 nm has also been reported. nih.govmksu.ac.ke

Doping zinc zirconate with other elements can significantly alter its photoluminescence properties. For example, manganese (Mn)-doped ZnZrO₃ can exhibit green emissions around 500-502 nm and red emissions at 604-612 nm. mdpi.com The green emission is often attributed to defect-induced radiative transitions, such as those involving oxygen vacancies, while the red emission can arise from the substitution of Mn²⁺ ions into the host lattice. mdpi.com Europium (Eu³⁺)-doped zinc zirconate has been shown to produce a high-intensity orange-red emission at 615 nm. researchgate.net

The table below details some of the observed photoluminescence emission peaks in zinc zirconate and its doped variants.

| Material | Emission Peak (nm) | Associated Cause/Region | Reference |

| Undoped ZnZrO₃ | 426, 436, 565, 604 | Various moderated signals | researchgate.net |

| Undoped ZnZrO₃ | 400 - 490 | Violet-blue to yellow-white emissions | mksu.ac.ke |

| Undoped ZnZrO₃ | 409 | Red-shifted blue emission | nih.govmksu.ac.ke |

| Mn-doped ZnZrO₃ | 500-502 | Green emission (oxygen vacancies) | mdpi.com |

| Mn-doped ZnZrO₃ | 604-612 | Red emission (Mn²⁺ substitution) | mdpi.com |

| Eu³⁺-doped ZnZrO₃ | 615 | Orange-red emission | researchgate.net |

| Zinc Zirconate Phase | 348, 453, 513 | Emissions from zinc zirconate phase, ionized zinc vacancies, and defect levels | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the thermal stability, decomposition behavior, and phase transitions of zinc zirconate and its precursors.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This technique is particularly useful for studying the decomposition of precursor materials used in the synthesis of zinc zirconate.

In the sol-gel synthesis of zinc zirconate, TGA can identify the temperatures at which organic components and solvents are removed, and the final oxide is formed. For example, a TGA study of zinc zirconate precursors prepared by a sol-gel method indicated that the decomposition occurred at 225 and 234 °C. researchgate.net Another study on the thermal decomposition of zinc acetate (B1210297) and iron nitrate (B79036) to form zinc ferrite (B1171679) (a related perovskite) showed two main mass loss steps at 78 °C and 315 °C. researchgate.net The thermal decomposition of zinc acetate dihydrate to form zinc oxide typically shows a mass loss of around 62.9%, which can be confirmed by TGA. scielo.org.mx

The table below provides examples of decomposition temperatures observed in TGA studies of zinc zirconate precursors and related materials.

| Material | Decomposition Temperature (°C) | Mass Loss (%) | Reference |

| Zinc Zirconate Precursors | 225 and 234 | - | researchgate.net |

| Zinc Acetate & Iron Nitrate Precursors | 78 and 315 | 17.3 and 63.3 | researchgate.net |

| Zinc Acetate Dihydrate | ~400 (complete decomposition) | ~62.9 | scielo.org.mx |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. This technique is used to detect physical and chemical changes such as phase transitions, crystallization, and melting.

In the study of zinc zirconate, DTA can reveal exothermic and endothermic events associated with its formation. For instance, in the synthesis of zinc zirconate from its precursors, an exothermic event observed in the DTA curve can correspond to the crystallization of the zinc zirconate phase. A study on freeze-dried zirconium acetate showed an exothermic peak at 361 °C, corresponding to the thermal decomposition and formation of zirconia. scielo.org.mx Similarly, the DTA curve for zinc acetate showed an exothermic peak indicating the complete decomposition to zinc oxide. scielo.org.mx The combination of DTA with TGA provides a comprehensive understanding of the thermal processes involved in the synthesis of zinc zirconate.

Thermoluminescence (TL) Measurements

Thermoluminescence (TL) is a phenomenon where materials emit light upon heating after being exposed to ionizing radiation. mdpi.com This technique is particularly valuable for studying the properties of phosphors like zinc;dioxido(oxo)zirconium, often referred to as zinc zirconate (ZnZrO₃). mdpi.com Research into the TL properties of zinc zirconate, especially when doped with activators like manganese (Mn), has revealed its potential for applications in radiation dosimetry. mdpi.comscilit.com

When Mn-doped zinc zirconate (ZnZrO₃:Mn) phosphors are exposed to beta (β) radiation, they exhibit distinct TL glow curves. mdpi.com These curves typically show a primary peak around 349 K and a secondary, more stable peak at a higher temperature of 473 K. mdpi.comresearchgate.net The intensity of these peaks is directly related to the absorbed radiation dose; as the dose increases, the TL intensity is enhanced due to a higher population of trapped charge carriers. mdpi.com This linear dose-response relationship is a critical characteristic for a dosimetric material. mdpi.com

The heating rate during TL measurements significantly influences the glow curve's shape and peak characteristics. mdpi.com Studies on ZnZrO₃:Mn have shown that as the heating rate is increased, the TL glow peak shifts to a higher temperature and its intensity increases. mdpi.com This behavior is attributed to a phenomenon known as thermal lag; at faster heating rates, the trapped charge carriers require a higher temperature to gain sufficient thermal energy to escape and recombine, leading to the observed shift and increased peak intensity. mdpi.com An innovative thermal-cleaning approach, involving heating the material to temperatures between 110–336 °C, can be used to refine the luminescence by erasing signals from shallow traps and stabilizing the deeper traps, which is crucial for accurate dosimetry. mdpi.comresearchgate.net

Table 1: Effect of Variable Heating Rate (VHR) on the Thermoluminescence (TL) Glow Peak of Mn-Doped Zinc Zirconate

This table illustrates how the temperature of the primary TL peak shifts as the heating rate applied during the measurement changes. Data is based on findings from studies on ZnZrO₃:Mn phosphors. mdpi.com

| Heating Rate (K·s⁻¹) | Peak Temperature (K) |

|---|---|

| 0.5 | Shifted to lower temperatures |

| 4.5 | Shifted to higher temperatures |

Electrochemical Characterization Methods (e.g., Cyclic Voltammetry)

Electrochemical methods are powerful tools for investigating the redox properties and charge transfer kinetics of materials like zinc zirconate. researchgate.netsaip.org.za Cyclic Voltammetry (CV) is a widely used technique to characterize the electrochemical activity of a material by measuring the current that develops in an electrochemical cell as the potential is varied. researchgate.netcecri.res.in

Studies on zinc zirconate nanocomposites synthesized via green methods have demonstrated their high electrochemical activity. researchgate.net The electrochemical behavior was investigated using a glassy carbon electrode modified with ZnZrO₃ nanocomposites in a 0.1 M sodium hydroxide (B78521) (NaOH) electrolyte. researchgate.net The resulting cyclic voltammogram revealed distinct redox peaks, indicating the oxidation and reduction processes of the material. researchgate.net Specifically, the analysis identified two oxidation peaks and two reduction peaks during the cathodic cycle. researchgate.net The presence of these well-defined peaks suggests that zinc zirconate nanocomposites are highly suitable for electrochemical applications due to their good voltammetric response and high electro-activity. researchgate.net

In addition to CV, Electrochemical Impedance Spectroscopy (EIS) is another technique often employed to study the electrochemical kinetics of zinc zirconate. researchgate.netsaip.org.za EIS analyzes the impedance of the system over a range of frequencies, providing insights into processes like charge transfer resistance at the electrode-electrolyte interface. researchgate.netnih.gov

Table 2: Redox Peak Potentials of Zinc Zirconate Nanocomposites from Cyclic Voltammetry

This table shows the potential values for the oxidation and reduction peaks observed for ZnZrO₃ nanocomposites in a 0.1 M NaOH electrolyte, as identified by cyclic voltammetry. researchgate.net

| Process | Peak | Potential (V) |

|---|---|---|

| Oxidation | Peak I | -0.252 |

| Peak II | 0.207 | |

| Reduction | Peak III | 0.075 |

| Peak IV | -0.563 |

Theoretical and Computational Investigations of Zinc Zirconate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a primary tool for investigating the properties of zinc zirconate. Researchers have employed various functionals to calculate its characteristics. For instance, studies on the perovskite structure of ZnZrO₃ have utilized the Perdew-Burke-Ernzerhof functional adapted for solids (PBEsol) within the generalized gradient approximation (GGA) to determine structural properties. researchgate.net This approach has yielded predictions for the lattice constant that are in reasonable agreement with experimental values. researchgate.net

To achieve more accurate electronic properties, such as the band gap, the modified Becke-Johnson (mBJ) potential has been employed. researchgate.net DFT calculations have been instrumental in confirming the mechanical stability of ZnZrO₃ in its cubic phase by verifying that it satisfies the Born mechanical stability criteria. researchgate.net These computational studies provide a foundational understanding of the material's ground-state properties and its response to external stimuli.

Ab Initio Calculations

Ab initio, or first-principles, calculations, which include DFT methods, serve as a powerful approach to predict the properties of materials without prior experimental data. For zinc zirconate, such calculations have been particularly insightful in the context of pressure-induced phenomena. researchgate.net Pressure-induced ab initio calculations have been effectively used to understand structural modifications in zirconate compounds, providing a basis for their application in various devices. researchgate.net

These studies have explored how external pressure influences the physical properties of ZnZrO₃, revealing the intricate relationship between its structure and functionality. researchgate.net The use of first-principles calculations has become a standard method for analyzing the diverse physical properties of cubic perovskite compounds like zinc zirconate. researchgate.net

Molecular Dynamics Simulations

Based on the available scientific literature, specific studies employing molecular dynamics (MD) simulations focused exclusively on zinc zirconate (ZnZrO₃) are limited. While MD simulations are widely used for materials like barium zirconate to understand ion transport and thermodynamic properties, dedicated research applying this method to zinc zirconate is not prominently documented. nih.govkyushu-u.ac.jpchalmers.se This indicates a potential area for future computational research to explore the dynamic behavior, thermal properties, and defect mobility in zinc zirconate over time.

Electronic Structure Calculations

The electronic structure of zinc zirconate is a key determinant of its optical and electrical properties. Computational studies have shown that at ambient pressure (0 GPa), ZnZrO₃ possesses an indirect band gap. researchgate.net This characteristic can influence its efficiency in optoelectronic applications, as indirect band gap materials may involve phonons in electronic transitions. researchgate.net

A significant finding from electronic structure calculations is the modification of the band structure under applied pressure. As pressure increases, the electronic configuration of ZnZrO₃ changes, leading to a notable transformation in its band gap. researchgate.net This pressure-induced tuning of the electronic properties is a critical area of investigation for tailoring the material for specific applications. researchgate.net

Investigation of Pressure-Induced Phenomena

The behavior of zinc zirconate under high pressure has been a subject of detailed theoretical investigation. Studies have simulated the effects of hydrostatic pressure up to 20 GPa on the cubic perovskite phase of ZnZrO₃. researchgate.net A key discovery is a pressure-induced shift of the band gap from indirect to direct at an applied pressure of 15 GPa. researchgate.net This transition significantly enhances the material's potential for optoelectronic devices, as direct band gap materials are more efficient at absorbing and emitting light. researchgate.net

The application of pressure also affects the material's mechanical properties. Calculations of various elastic moduli and ratios, such as Poisson's and Pugh's ratios, have been used to determine the ductile strength of the material under pressure. researchgate.net The stability of the material's cubic phase under pressure has been confirmed through the Born mechanical stability criteria. researchgate.net These findings demonstrate that pressure is a critical variable that can be used to engineer the functional properties of zinc zirconate. researchgate.net

Interactive Data Table: Pressure-Induced Properties of ZnZrO₃

| Property | 0 GPa | 5 GPa | 10 GPa | 15 GPa | 20 GPa |

| Band Gap Nature | Indirect | Indirect | Indirect | Direct | Direct |

| Mechanical Stability | Stable | Stable | Stable | Stable | Stable |

Fundamental Aspects of Zinc Zirconate Chemistry and Materials Science

Crystal Structure and Phase Transitions (e.g., Perovskite Framework)

Zinc zirconate (ZnZrO₃) is a perovskite metal oxide that has garnered significant scientific interest due to its versatile structural and optical properties. mdpi.comthaiscience.info The crystal structure of ZnZrO₃ is a critical determinant of its material characteristics.

It can crystallize in a cubic perovskite structure belonging to the Pm-3m space group. osti.gov This structure is three-dimensional, comprising a ZrO₃ framework and zinc molecules. osti.gov Within this framework, zirconium ions (Zr⁴⁺) are bonded to six equivalent oxygen ions (O²⁻) to form corner-sharing ZrO₆ octahedra with tilt angles of 0°. osti.gov All the Zr-O bonds in this configuration have a length of 2.07 Å. osti.gov The oxygen ions are, in turn, bonded in a linear geometry to two equivalent zirconium ions. osti.gov

The synthesis method and conditions, such as the molar ratios of precursors, can influence the resulting crystal structure. For instance, hydrothermal synthesis of ZnZrO₃ nanoparticles has shown that varying the Zn/Zr molar ratio can lead to a phase evolution from a cubic to a tetragonal perovskite phase. researchgate.net Similarly, the addition of zinc to zirconia (ZrO₂) can induce phase transformations. Small amounts of zinc can cause a partial transformation from a monoclinic to a tetragonal phase, while larger amounts can lead to the formation of a cubic phase. rsc.org This phase transformation is accompanied by a contraction of the crystal lattice as the smaller zinc cations (0.74 Å) displace the larger zirconium cations (0.82 Å). rsc.org

Studies have demonstrated that ZnZrO₃ can exist in different crystalline phases, including cubic and tetragonal structures, and sometimes as a composite with zinc oxide (ZnO) and zirconium dioxide (ZrO₂). researchgate.netresearchgate.net The presence and proportion of these phases significantly impact the material's properties and potential applications. researchgate.net For example, in some synthesis processes, a mixture of hexagonal ZnO and cubic ZrO₂ phases is observed. researchgate.net The formation of a single-phase material with minimal impurities like ZnO or ZrO₂ is a significant challenge, as these secondary phases can negatively affect the material's performance. mdpi.com

The table below summarizes the key crystallographic data for cubic ZnZrO₃.

| Property | Value |

| Crystal System | Cubic |

| Space Group | Pm-3m |

| Zr⁴⁺ Coordination | 6 (Octahedral with O²⁻) |

| O²⁻ Coordination | 2 (Linear with Zr⁴⁺) |

| Zr-O Bond Length | 2.07 Å |

| Corner-Sharing Tilt Angle | 0° |

Defect Chemistry and Non-Stoichiometry

The functionality of zinc zirconate in various applications is intrinsically linked to its defect chemistry and the potential for non-stoichiometry. These imperfections in the crystal lattice create localized energy states that can significantly influence the material's electronic and optical properties.

Oxygen vacancies are a common and crucial type of point defect in the ZnZrO₃ lattice. mdpi.com These vacancies, where an oxygen ion is missing from its regular lattice site, act as luminescence centers. mdpi.com They create localized energy states within the material's bandgap, which can trap charge carriers (electrons or holes). mdpi.com The subsequent recombination of these trapped carriers can result in light emission, a phenomenon known as luminescence. mdpi.com For instance, the green luminescence observed in some ZnZrO₃ phosphors, with emission peaks around 500–502 nm, is often attributed to these oxygen vacancies acting as electron-trapping sites that facilitate radiative recombination. mdpi.com The formation of oxygen vacancies can be influenced by synthesis conditions and can also be intentionally introduced to tailor the material's properties. nih.gov

The table below outlines the common types of defects in zinc zirconate and their primary effects.

| Defect Type | Description | Primary Effect |

| Oxygen Vacancies | Missing oxygen ions from the lattice. | Act as luminescence centers, creating localized energy states in the bandgap. mdpi.com |

| Zinc Vacancies | Missing zinc ions from the lattice. | Can alter the local electronic environment and introduce new energy levels. mdpi.com |

| Zirconium Vacancies | Missing zirconium ions from the lattice. | Can alter the local electronic environment and introduce new energy levels. mdpi.com |

| Lattice Distortions | Deviations from the ideal crystal structure. | Can arise from changes in morphology and affect material properties. researchgate.net |

Doping Strategies and Their Impact on Material Behavior

The intentional introduction of foreign atoms, or dopants, into the zinc zirconate lattice is a powerful strategy to modify its intrinsic properties and enhance its performance for specific applications. Both metal and non-metal dopants can be incorporated to modulate the electronic and crystalline structures.

A variety of elements have been successfully used as dopants in zinc zirconate. The choice of dopant depends on the desired modification of the material's properties.

Manganese (Mn): Manganese is a common dopant used to enhance the luminescence efficiency of ZnZrO₃. mdpi.com Mn ions can substitute for Zn²⁺ or Zr⁴⁺ in the lattice, creating new energy states that facilitate luminescence. mdpi.com The oxidation state of the manganese ion (e.g., Mn²⁺ or Mn⁴⁺) influences the emission properties, with Mn²⁺ often leading to green or red emissions and Mn⁴⁺ contributing to deep-red emissions. mdpi.com An optimal doping concentration, typically around 2-3%, can enhance crystallinity and minimize defects, thereby improving luminescence. mdpi.com

Dysprosium (Dy): Dysprosium (Dy³⁺) ions have also been incorporated into zinc zirconate nanocomposites. researchgate.netoptica.org Doping with dysprosium can lead to photoluminescence emissions in the violet-blue to yellow-white regions. researchgate.net At higher concentrations, however, luminescence quenching can occur due to interactions between the dopant ions. researchgate.net

Cadmium (Cd): Cadmium has been used as a dopant in ZnZrO₃/ZnO/ZrO₂ nanocomposites. iau.ir The incorporation of cadmium can influence the photocatalytic properties of the material. iau.ir

Other elements, such as europium (Eu³⁺), have also been investigated as dopants to modify the optical properties of zinc zirconate. researcher.life The synthesis method plays a crucial role in the successful incorporation of these dopants. mdpi.com

The introduction of dopants into the zinc zirconate lattice has a profound impact on both its electronic and crystalline structures.

Electronic Structure Modulation: Dopants can create new energy levels within the bandgap of ZnZrO₃. mdpi.com These new levels can act as trapping centers for charge carriers, influencing the luminescence and electronic conductivity of the material. mdpi.com For example, when Mn²⁺ ions are introduced, they can create new radiative transition pathways, leading to characteristic emission bands. mdpi.com

The table below summarizes the effects of different dopants on the properties of zinc zirconate.

| Dopant | Host Ion Substituted | Key Effects on Properties |

| Manganese (Mn) | Zn²⁺ or Zr⁴⁺ | Enhances luminescence efficiency; introduces new emission bands (green/red for Mn²⁺, deep-red for Mn⁴⁺); can improve crystallinity at optimal concentrations. mdpi.com |

| Dysprosium (Dy) | Zr⁴⁺ | Induces photoluminescence in the violet-blue to yellow-white regions; can cause luminescence quenching at high concentrations. researchgate.net |

| Cadmium (Cd) | Zn²⁺ | Modifies photocatalytic activity. iau.ir |

Heterojunction Formation and Composite Systems (e.g., ZnZrO₃/ZnO/ZrO₂)

The strategic formation of heterojunctions by combining zinc zirconate (ZnZrO₃) with other semiconductor oxides, such as zinc oxide (ZnO) and zirconium dioxide (ZrO₂), is a key area of research in materials science. These composite systems are designed to enhance physicochemical properties and functional performance, particularly in photocatalysis, by improving charge separation and light absorption capabilities. The resulting materials, often in the form of ZnZrO₃/ZnO/ZrO₂ nanocomposites, leverage the synergistic effects between the individual components to overcome the limitations of the single-phase materials. iau.irmdpi.comhep.com.cn

The synthesis of these composite systems can be achieved through various methods, including hydrothermal processes, sol-gel techniques, and solution combustion synthesis. iau.irresearchgate.netresearchgate.net For instance, ZnZrO₃/ZnO/ZrO₂ nanocomposites have been successfully synthesized via a hydrothermal method. iau.iroiccpress.comresearchgate.net This approach allows for the controlled crystallization of the distinct phases, leading to the formation of intimate interfaces between ZnZrO₃, ZnO, and ZrO₂. Characterization using X-ray Diffraction (XRD) confirms the presence of the individual crystalline phases within the composite, such as the perovskite structure of ZnZrO₃, the hexagonal wurtzite phase of ZnO, and the cubic or tetragonal phases of ZrO₂. mdpi.comresearchgate.netmdpi.com

The formation of a heterojunction at the interface of these different semiconductor materials is critical to their enhanced functionality. In a ZnO-ZrO₂ heterojunction, for example, the alignment of their respective energy bands facilitates efficient charge carrier separation. mdpi.com When the heterojunction is illuminated, electrons in the conduction band of ZrO₂ can migrate to the conduction band of ZnO. Simultaneously, holes from the valence band of ZnO can transfer to the valence band of ZrO₂, significantly reducing the recombination rate of electron-hole pairs. mdpi.com This separation of charge carriers is a primary reason for the enhanced photocatalytic activity observed in these composite systems. hep.com.cnmdpi.com

Research findings have consistently demonstrated the superior performance of these composite systems compared to their individual components. For example, a ZnO-ZrO₂ heterojunction prepared via a green synthesis method showed significantly higher photocatalytic degradation of Rhodamine 6G (97.30%) compared to commercial ZnO nanopowder (86.32%) under the same conditions. researchgate.netmdpi.com Similarly, hydrothermally synthesized ZnZrO₃/ZnO/ZrO₂ nanocomposites have shown remarkable efficiency, degrading 91.3% of Congo Red dye within just 5 minutes under sunlight irradiation. iau.iroiccpress.com

The physical and optical properties of these composites can be tailored by adjusting synthesis parameters and composition. The crystallite size, surface morphology, and band gap energies are key characteristics that influence performance. Solution combustion synthesis has been used to create composites with varying Zn²⁺/Zr⁴⁺ ratios, resulting in energy bandgaps between 2.81 and 3.12 eV. researchgate.net Another study reported that ZnZrO₃ nanoparticles could have their band gap energies tuned from 3.15 to 2.97 eV. researchgate.net

Detailed Research Findings

The investigation into ZnZrO₃-based composite systems has yielded specific data on their structural and functional properties. The synthesis method plays a crucial role in determining the final characteristics of the nanocomposite.

Structural and Optical Properties:

XRD analysis is fundamental in confirming the successful formation of the composite material, identifying the distinct crystalline phases of ZnZrO₃, ZnO, and ZrO₂. mdpi.comresearchgate.net For instance, studies have identified the hexagonal wurtzite structure for ZnO and cubic/tetragonal phases for ZrO₂ coexisting with the perovskite ZnZrO₃. mdpi.comresearchgate.net The morphology, often observed through Scanning Electron Microscopy (SEM), can range from agglomerated nanoparticles to mixtures of polygonal crystals and nanorods, depending on the synthesis conditions and precursor ratios. researchgate.netresearchgate.net

The table below summarizes key properties of ZnZrO₃-based composite systems from various research findings.

| Composite System | Synthesis Method | Crystallite Size (nm) | Band Gap (eV) | Key Finding |

| ZnO-ZrO₂ | Green Synthesis | ZnO: ~70, ZrO₂: ~24 | - | Confirmed heterojunction nature through XRD. researchgate.netmdpi.com |

| ZnO-ZrO₂-ZnZrO₃ | Solution Combustion | 27 - 38 | 2.99 - 3.07 | Composites showed mixed phases of hexagonal ZnO and cubic ZrO₂. researchgate.net |

| ZnZrO₃/ZnO/ZrO₂ | Hydrothermal | - | - | Demonstrated high photocatalytic efficiency for Congo Red degradation. iau.iroiccpress.com |

| ZnZrO₃ | Hydrothermal | ~9.69 | 2.97 - 3.15 | Band gap could be tuned by varying the Zn/Zr molar ratio. researchgate.netthaiscience.info |

| Mn-doped ZnZrO₃ | Composite Synthesis | - | - | Doping and annealing influence crystallinity and morphology. mdpi.com |

Photocatalytic Performance:

The primary advantage of forming these heterojunctions is the significant enhancement in photocatalytic activity. This is attributed to the efficient separation of photogenerated electron-hole pairs at the semiconductor interfaces, which increases the lifetime of charge carriers and their availability to participate in redox reactions. mdpi.com

The following table presents data on the photocatalytic degradation of organic dyes using these composite systems.

| Catalyst | Target Pollutant | Degradation Efficiency | Reaction Time (min) | Light Source |

| ZnZrO₃/ZnO/ZrO₂ | Congo Red (10 ppm) | 91.3% | 5 | Sunlight |

| ZnO-ZrO₂ Heterojunction | Rhodamine 6G | 97.30% | 55 | - |

| Commercial ZnO | Rhodamine 6G | 86.32% | 55 | - |

The data clearly indicates that the composite heterojunction systems exhibit substantially higher photocatalytic efficiency and faster degradation rates compared to single-component materials. iau.irmdpi.com The synergistic effect within the ZnZrO₃/ZnO/ZrO₂ composite, facilitated by the heterojunctions, is the principal driver for this enhanced performance, making these materials highly promising for environmental remediation applications. mdpi.comdntb.gov.ua

Diverse Academic and Industrial Applications of Zinc Zirconate Excluding Prohibited Areas

Catalysis and Photocatalysis Research

Zinc zirconate is recognized for its potential in catalysis, where its distinct surface properties and crystalline structure play a crucial role. rsc.org The material's ability to facilitate chemical reactions is rooted in its electronic structure and the presence of active sites on its surface. In the field of photocatalysis, zinc zirconate and its composites are studied for their capacity to absorb light and generate electron-hole pairs, which then drive redox reactions. iau.irnih.gov This property is particularly valuable for applications requiring light-induced chemical transformations. The combination of zinc oxide (ZnO) and zirconium dioxide (ZrO₂) in a composite structure can enhance photocatalytic efficiency compared to the individual oxides, often attributed to improved charge separation and a wider light absorption range. mdpi.comd-nb.info

A significant area of research for zinc zirconate is in environmental remediation, specifically the photocatalytic degradation of organic pollutants in wastewater. nih.gov Industrial dyes, such as Congo Red (CR), Methylene Blue (MB), and Rhodamine B (RhB), are major water contaminants that can be broken down using semiconductor photocatalysts. iau.irnih.govias.ac.in

Zinc zirconate-based nanocomposites have demonstrated high efficiency in this regard. For instance, a ZnZrO₃/ZnO/ZrO₂ nanocomposite synthesized via a hydrothermal method showed remarkable sunlight photocatalytic ability, degrading 91.3% of a Congo Red solution in just 5 minutes. iau.ir Similarly, a zinc zirconia nanocomposite prepared by chemical co-precipitation degraded over 80% of Methylene Blue dye within 2.5 hours under visible light. ias.ac.in Bimetallic Zn-Zr metal-organic frameworks (MOFs) have also been developed, achieving 97.4% degradation of Rhodamine B under visible light irradiation in 60 minutes. nih.gov The enhanced performance of these composites is often linked to their large surface areas and efficient generation of reactive oxygen species that decompose the complex dye molecules. nih.govias.ac.in

Table 1: Performance of Zinc Zirconate-Based Catalysts in Dye Degradation

| Catalyst | Target Pollutant | Degradation Efficiency (%) | Time | Light Source | Reference |

|---|---|---|---|---|---|

| ZnZrO₃/ZnO/ZrO₂ Nanocomposite | Congo Red (CR) | 91.3 | 5 min | Sunlight | iau.ir |

| Zinc Zirconia Nanocomposite (ZZNC) | Methylene Blue (MB) | >80 | 2.5 h | Visible Light | ias.ac.in |

| Zn-Zr Metal-Organic Framework (MOF) | Rhodamine B (RhB) | 97.4 | 60 min | Visible Light | nih.gov |

| Zn-Zr MOF | Neutral Red (NR) | 95.9 | 60 min | Visible Light | nih.gov |

In heterogeneous catalysis, zinc zirconate serves as a solid catalyst that can be easily separated from reaction mixtures, offering advantages in reusability and process efficiency. dntb.gov.ua Its applications span various organic syntheses. One notable example is its use in the production of biodiesel. A Zinc Oxide-co-Sodium Zirconate (ZnO·Na₂ZrO₃) composite, synthesized through a solid-state method, acted as a fast heterogeneous catalyst for the transesterification of soybean oil, achieving a 97% biodiesel conversion in only 15 minutes. researchgate.net

Furthermore, zinc-doped zirconium oxide (ZnₓZrOᵧ) catalysts are promising for the hydrogenation of CO₂ to methanol (B129727), a key process for carbon capture and utilization. rsc.org These catalysts exhibit high methanol selectivity (85% at 320 °C), outperforming conventional catalysts at higher temperatures. rsc.org The catalytic performance is closely linked to the material's properties, such as crystal phase, surface area, and the distribution of zinc within the zirconia lattice, which can be controlled by adjusting the zinc concentration and calcination temperature. rsc.org The addition of zinc to zirconia can increase the catalyst's surface area, basicity, and reducibility, all of which contribute to its enhanced activity. rsc.org

Advanced Sensor Technologies

The semiconducting nature of zinc zirconate and its composites makes them suitable for use in advanced sensor technologies. mdpi.com Materials like zinc oxide are known for their application in gas sensors, and the incorporation of zirconium can modify and enhance these sensing properties. mdpi.comresearchgate.net

Zinc-zirconium oxide nanostructures have been investigated for their ability to detect various gases. Research has shown that zinc-decorated zirconium oxide (Zn-ZrO₂) nanoparticles can be selective in sensing nitrogen dioxide (NO₂). digitellinc.com The doping of ZnO with Zr significantly impacts the material's response to different gases. For example, zirconium-doped zinc oxide (Zr:ZnO) thin films have demonstrated improved sensitivity and faster response-recovery times for detecting ammonia (B1221849) (NH₃) at room temperature compared to pure ZnO. researchgate.net A 3 wt.% Zr:ZnO sensor showed a response-recovery time of 48 seconds and 6 seconds, respectively, to 25 ppm of ammonia. researchgate.net

Similarly, Zr-doped ZnO nanostructures have been optimized for ethanol (B145695) gas sensing. A sensor with 1 mol% Zr doping exhibited a high sensing response of 32 with rapid response (18 s) and recovery (23 s) times at room temperature. researchgate.net The enhanced performance is attributed to the modification of the material's surface morphology and electronic properties upon zirconium incorporation, which facilitates the adsorption and reaction of gas molecules on the sensor surface. researchgate.netdigitellinc.com

Table 2: Gas Sensing Performance of Zirconium-Doped Zinc Oxide

| Sensor Material | Target Gas | Concentration | Response/Recovery Time | Key Finding | Reference |

|---|---|---|---|---|---|

| Zn-decorated ZrO₂ (ZZ@5) | Nitrogen Dioxide (NO₂) | 20-200 ppm | 24.5 s / 27.8 s | Showed maximal response (70.9%) and high selectivity for NO₂. | digitellinc.com |

| Zr:ZnO (3 wt.%) | Ammonia (NH₃) | 25 ppm | 48 s / 6 s | Zr doping significantly improves NH₃ sensing at room temperature. | researchgate.net |

Optoelectronic and Luminescent Materials Development

Zinc zirconate is explored for optoelectronic applications due to its unique optical and structural properties. researchgate.netmdpi.com As a wide bandgap semiconductor, its properties can be tuned by doping with other elements, making it a versatile host material for creating phosphors and other luminescent materials. mdpi.comresearchgate.net The presence of defects, such as oxygen vacancies within the crystal lattice, can act as luminescence centers, creating localized energy states within the bandgap that facilitate light emission. mdpi.com The combination with zinc oxide, a well-known material in optoelectronics, further broadens its potential. nih.govbohrium.com

Zinc zirconate is a promising host material for phosphors used in solid-state lighting (SSL) and display technologies. mdpi.comcdmf.org.br By introducing specific dopant ions (activators) into the ZnZrO₃ crystal lattice, the material's luminescent properties can be significantly enhanced and tailored.

Manganese (Mn) is a common dopant used to improve the luminescence efficiency of ZnZrO₃. mdpi.comresearchgate.net Depending on the oxidation state, manganese ions can introduce new energy levels that lead to characteristic light emissions. For example, Mn²⁺ ions can facilitate green and red emissions, while Mn⁴⁺ can contribute to deep-red emissions. mdpi.com This tunability makes Mn-doped zinc zirconate a candidate for developing phosphors for various lighting applications. mdpi.comresearchgate.net Research has also shown that doping ZnZrO₃ with dysprosium (Dy³⁺) ions can produce white light emission, making it suitable for SSL applications. researchgate.net The luminescent properties are highly dependent on the synthesis method, dopant concentration, and the resulting crystal structure and defect density. mdpi.comresearchgate.net

Table 3: Luminescent Properties of Doped Zinc Zirconate

| Material | Dopant | Emission Colors | Excitation/Stimulation | Potential Application | Reference |

|---|---|---|---|---|---|

| ZnZrO₃:Mn | Manganese (Mn²⁺, Mn⁴⁺) | Green, Red, Deep-Red | Beta (β) radiation | Radiation dosimetry, Display technologies | mdpi.comresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Zinc;dioxido(oxo)zirconium / Zinc Zirconate | ZnZrO₃ |

| Zinc Oxide | ZnO |

| Zirconium Dioxide / Zirconia | ZrO₂ |

| Congo Red | C₃₂H₂₂N₆Na₂O₆S₂ |

| Methylene Blue | C₁₆H₁₈ClN₃S |

| Rhodamine B | C₂₈H₃₁ClN₂O₃ |

| Rhodamine 6G | C₂₈H₃₁N₂O₃Cl |

| Sodium Zirconate | Na₂ZrO₃ |

| Methanol | CH₃OH |

| Carbon Dioxide | CO₂ |

| Nitrogen Dioxide | NO₂ |

| Ammonia | NH₃ |

| Ethanol | C₂H₅OH |

| Manganese | Mn |

| Dysprosium | Dy |

| Zirconium (IV) butoxide | Zr(OC₄H₉)₄ |

| Zinc nitrate (B79036) | Zn(NO₃)₂ |